![molecular formula C13H10Cl2O2 B8698719 [4-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B8698719.png)
[4-(3,4-dichlorophenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,4-dichlorophenoxy)phenyl]methanol is an organic compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorine atoms and a phenoxy group attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-dichlorophenoxy)phenyl]methanol typically involves the reaction of 3,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, such as a metal oxide, to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach offers advantages in terms of efficiency, scalability, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3,4-dichlorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-dichlorophenoxy)benzaldehyde or 4-(3,4-dichlorophenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-dichlorophenoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[4-(3,4-dichlorophenoxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [4-(3,4-dichlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(2,4-Dichlorophenoxy)phenyl)methanol
- (4-(3,5-Dichlorophenoxy)phenyl)methanol
- (4-(3,4-Difluorophenoxy)phenyl)methanol
Uniqueness
[4-(3,4-dichlorophenoxy)phenyl]methanol is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H10Cl2O2 |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
[4-(3,4-dichlorophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H10Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clave InChI |
VLFGAKYWZXVLCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B8698648.png)
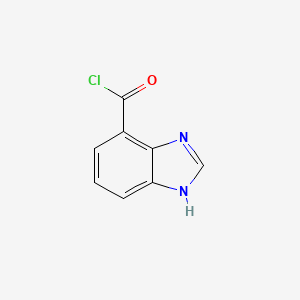
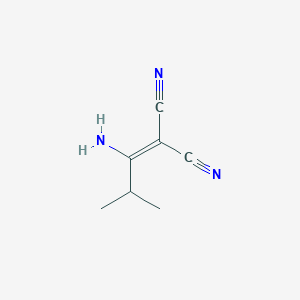
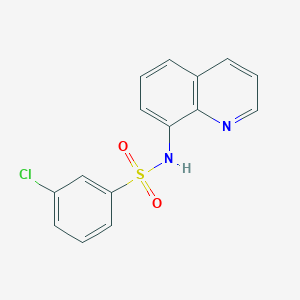
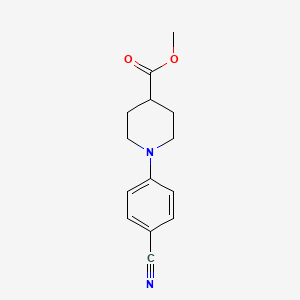
![1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole](/img/structure/B8698674.png)
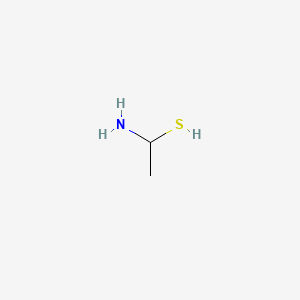
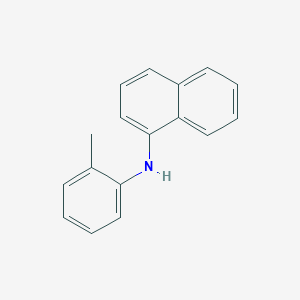
![[18F]AZD4694 Precursor](/img/structure/B8698694.png)

![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)


